molecular formula C15H26O B1630694 enantio-7(11)-Eudesmen-4-ol CAS No. 186374-63-0

enantio-7(11)-Eudesmen-4-ol

Cat. No. B1630694
M. Wt: 222.37 g/mol
InChI Key: STRABSCAWZINIF-KKUMJFAQSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biological Activities

  • Natural Products from Plants and Fungi:
    • Eudesmane compounds, structurally related to enantio-7(11)-Eudesmen-4-ol, have been identified in various plants and fungi. These compounds have demonstrated diverse biological activities, such as glucose consumption activity and weak cytotoxic activities. For example, a study identified eudesmane compounds from Caragana intermedia showing glucose consumption activity in a muscle cell assay (Sun, Chen, Zhang, & Hu, 2004), and another study found eudesmane sesquiterpenes from the endophytic fungus Eutypella sp. exhibiting cytotoxic activities (Isaka, Palasarn, Lapanun, Chanthaket, Boonyuen, & Lumyong, 2009).

Chemical and Pharmaceutical Research

  • Synthetic Methods and Applications:
    • Research in the field of organic chemistry has explored various synthetic methods for creating enantio-7(11)-Eudesmen-4-ol and related compounds. For instance, studies have developed methods for enantioselective synthesis and catalysis, which are crucial in pharmaceutical applications, particularly for creating enantiomerically pure drugs (Rajendran & Mehta, 2015). Another study highlighted the role of palladium-catalyzed enantioselective alkylation for synthesizing eudesmane sesquiterpenoids, which could be applied to the synthesis of enantio-7(11)-Eudesmen-4-ol (Levine, Krout, & Stoltz, 2009).

Analytical Techniques

  • Enantioselective Analysis and Separation:
    • Advanced analytical techniques such as enantioselective capillary gas chromatography and mass spectrometry have been developed to analyze and separate chiral molecules like enantio-7(11)-Eudesmen-4-ol. These methods are essential for quality control and authenticity assessment in natural product research and the fragrance industry (Mosandl, 1995).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed .

properties

IUPAC Name

(1S,4aS,8aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRABSCAWZINIF-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

enantio-7(11)-Eudesmen-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yao, Y Li, L Zhao, S Li, Z Zhou - LWT, 2023 - Elsevier
As a major postharvest pathogenic fungus of citrus fruit, Penicillium italicum (P. italicum) can cause significant economic losses to the citrus fruit industry. By using steam distillation, we …
Number of citations: 0 www.sciencedirect.com

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